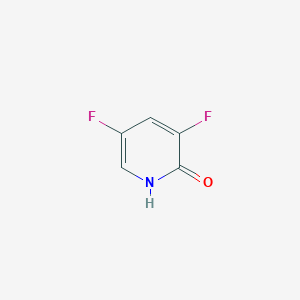

2(1H)-Pyridinone, 3,5-difluoro-

描述

“2(1H)-Pyridinone, 3,5-difluoro-” is a type of fluorogen, which is a compound that can produce fluorescence . It is also known as DFHBI and is membrane permeable and non-toxic .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2(1H)-Pyridinone, 3,5-difluoro-”, involves methods like the Umemoto reaction and the Balts-Schiemann reaction . For instance, 3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by the reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .Molecular Structure Analysis

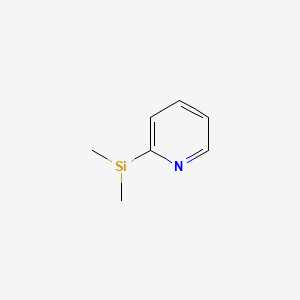

The molecular structure of “2(1H)-Pyridinone, 3,5-difluoro-” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms at the 3 and 5 positions .Chemical Reactions Analysis

Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They can undergo various reactions, including substitution reactions .Physical And Chemical Properties Analysis

“2(1H)-Pyridinone, 3,5-difluoro-” is a membrane-permeable and non-toxic fluorogen . It produces fluorescence upon binding . In a study, a compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” created liposomes with an average diameter of 300–400 nm and a polydispersity index (PDI) value around 0.30–0.40 .科学研究应用

Application 1: Synthesis of Self-Assembling Properties

- Summary of the Application: The compound 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides, which includes “2(1H)-Pyridinone, 3,5-difluoro-”, is synthesized and evaluated for its self-assembling properties . This type of compound is useful as synthetic lipids for the development of delivery systems .

- Methods of Application: The synthesis involves the treatment of the corresponding 2’,6’-dimethyl-1’,4’-dihydro-[3,4’-bipyridine]-3’,5’-dicarboxylates with Selectfluor® followed by quaternization of the pyridine moiety in the obtained dialkyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioates with methyl iodide .

- Results or Outcomes: The self-assembling properties and characterization of the nanoparticles obtained by ethanol solution injection in an aqueous media were performed by dynamic light scattering (DLS) measurements . DLS measurement data showed that one of the synthesized compounds created liposomes with an average diameter of 300–400 nm and a polydispersity index (PDI) value around 0.30–0.40 .

Application 2: Synthesis of Fluorinated Pyridines

- Summary of the Application: Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, are synthesized for various biological applications . They are of interest due to their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods of Application: The synthesis methods for fluoropyridines are diverse and include reactions such as the Umemoto reaction and Balts-Schiemann reaction .

- Results or Outcomes: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the search for new agricultural products having improved physical, biological, and environmental properties .

Application 3: Synthesis of 3,5-Difluoro-2,4,6-Triazidopyridine

- Summary of the Application: “2(1H)-Pyridinone, 3,5-difluoro-” is used in the synthesis of 3,5-difluoro-2,4,6-triazidopyridine . This compound is synthesized by a nucleophilic substitution reaction from pentafluoropyridine and sodium azide .

- Methods of Application: The synthesis involves the reaction of pentafluoropyridine with sodium azide to produce 3,5-difluoro-2,4,6-triazidopyridine .

- Results or Outcomes: The 3,5-difluoro-2,4,6-trinitren has been obtained from this compound and investigated by IR-spectroscopy .

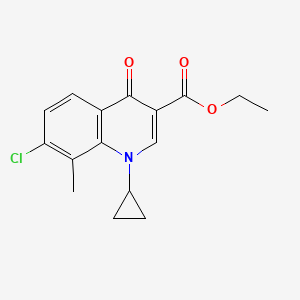

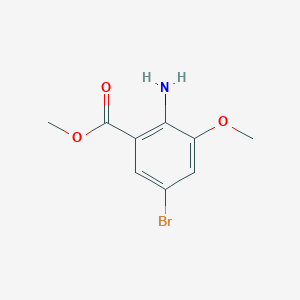

Application 4: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

- Summary of the Application: “2(1H)-Pyridinone, 3,5-difluoro-” is used in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation and chlorination .

- Methods of Application: The synthesis involves a sequence of reactions starting from 4-chloro-3,5-difluorobenzonitrile, including nitration, selective reduction, diazotisation and chlorination .

- Results or Outcomes: The result is 2,4-dichloro-3,5-difluorobenzoic acid, which is used in the synthesis of quinolone-3-carboxylic acids derivatives .

Application 5: Synthesis of 3,5-Difluoro-2,4,6-Trinitroanisole

- Summary of the Application: The casting carrier 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and the high-energy component 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) were taken as examples to design a new melt-cast explosive with the dual advantages of high energy and low sensitivity .

- Methods of Application: Molecular dynamics method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of DFTNAN/CL-20 systems with different mass ratios .

- Results or Outcomes: The safety performance of the optimized DFTNAN/CL-20 system (40DFTNAN/60CL-20) including mechanical sensitivity and thermal sensitivity was tested experimentally . The results confirm that compared with CL-20, the safety of 40DFTNAN/60 CL-20 was improved on the friction sensitivity decreases by 60%, the impact sensitivity decreases by 8%, and the thermal sensitivity increases from 228.81 to 248.96 °C .

Application 6: Synthesis of 4-Trifluoromethylpyridine-2(1H)-ones

- Summary of the Application: Condensation of trifluoromethyl substituted 1,3-dicarbonyl compounds with cyanacetamide proceeds highly regioselectively to form substituted 4-trifluoromethylpyridine-2(1H)-ones .

- Methods of Application: The synthesis involves the condensation of trifluoromethyl substituted 1,3-dicarbonyl compounds with cyanacetamide .

- Results or Outcomes: The result is substituted 4-trifluoromethylpyridine-2(1H)-ones, which are useful in various synthetic and biological applications .

未来方向

Fluoropyridines, including “2(1H)-Pyridinone, 3,5-difluoro-”, have potential applications in various fields. They are of special interest as potential imaging agents for various biological applications . Also, a type of compound similar to “2(1H)-Pyridinone, 3,5-difluoro-” could be useful as synthetic lipids for further development of delivery systems .

属性

IUPAC Name |

3,5-difluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPCSKARWXNHPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475576 | |

| Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Pyridinone, 3,5-difluoro- | |

CAS RN |

914482-23-8 | |

| Record name | 2(1H)-PYRIDINONE, 3,5-DIFLUORO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

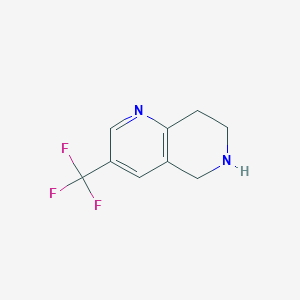

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

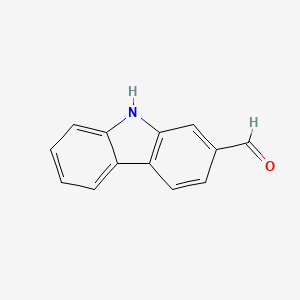

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1590195.png)